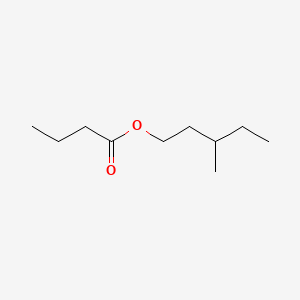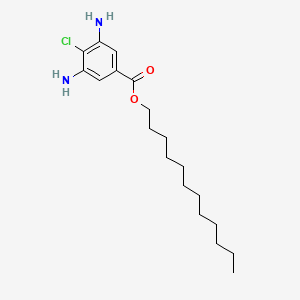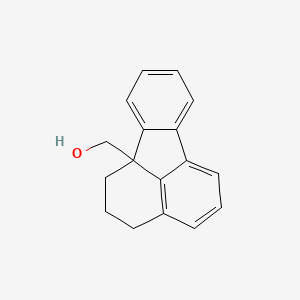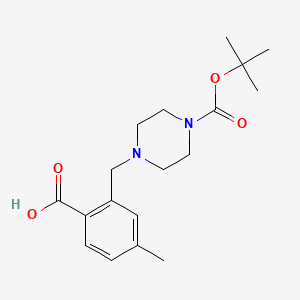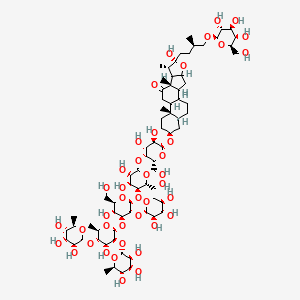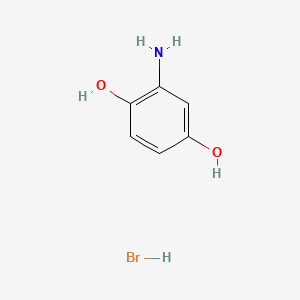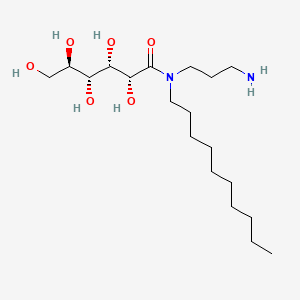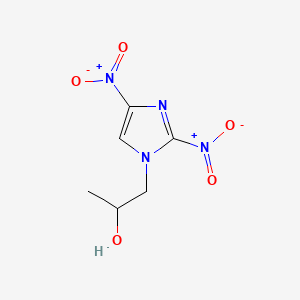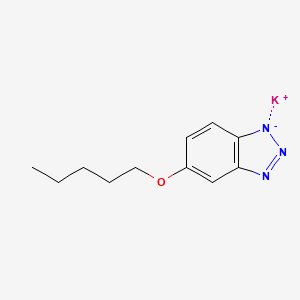
1H-Benzotriazole, 5-(pentyloxy)-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzotriazole, 5-(pentyloxy)-, potassium salt is a chemical compound known for its versatile applications in various fields. It is a derivative of benzotriazole, a heterocyclic compound that contains a triazole ring fused with a benzene ring. The addition of a pentyloxy group and potassium salt enhances its properties, making it useful in different scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzotriazole, 5-(pentyloxy)-, potassium salt typically involves the reaction of 1H-Benzotriazole with pentyloxy compounds under specific conditions. The process often includes:
Nucleophilic substitution: The pentyloxy group is introduced through a nucleophilic substitution reaction.
Reaction conditions: The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes:
Batch or continuous flow reactors: These reactors are used to maintain consistent reaction conditions and improve scalability.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzotriazole, 5-(pentyloxy)-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the pentyloxy group.
Substitution: The compound can participate in substitution reactions, where the pentyloxy group or other substituents are replaced.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of benzotriazole derivatives with additional functional groups.
Reduction: Can result in the formation of reduced triazole rings or modified pentyloxy groups.
Applications De Recherche Scientifique
1H-Benzotriazole, 5-(pentyloxy)-, potassium salt has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor, particularly for metals like copper and its alloys.
Mécanisme D'action
The mechanism of action of 1H-Benzotriazole, 5-(pentyloxy)-, potassium salt involves its interaction with molecular targets and pathways. The compound can:
Inhibit enzymes: By binding to active sites and preventing substrate interaction.
Stabilize radicals: Through its triazole ring, which can donate or accept electrons.
Form coordination complexes: With metal ions, enhancing its corrosion inhibition properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.
1H-Benzotriazole, 5-(pentyloxy)-, sodium salt: Similar in structure but with sodium instead of potassium.
Tolyltriazole: Another triazole derivative with similar applications.
Uniqueness
1H-Benzotriazole, 5-(pentyloxy)-, potassium salt is unique due to its specific combination of the pentyloxy group and potassium ion, which enhances its solubility and reactivity compared to other benzotriazole derivatives.
Propriétés
Numéro CAS |
156679-37-7 |
|---|---|
Formule moléculaire |
C11H14KN3O |
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
potassium;5-pentoxybenzotriazol-1-ide |
InChI |
InChI=1S/C11H14N3O.K/c1-2-3-4-7-15-9-5-6-10-11(8-9)13-14-12-10;/h5-6,8H,2-4,7H2,1H3;/q-1;+1 |
Clé InChI |
UHSMARHPKDVBIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC2=C(C=C1)[N-]N=N2.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


